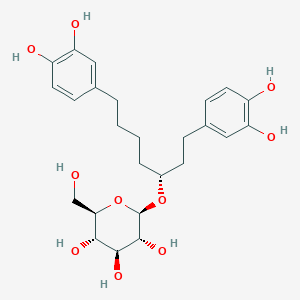

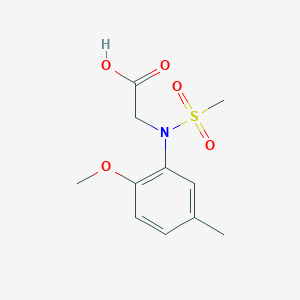

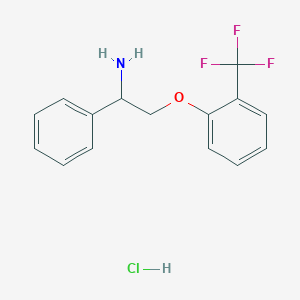

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

科学的研究の応用

Synthesis and Eco-friendly Approaches

A series of new 2-imino-2H-chromene-3-carboxamides, similar in structure to 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, were synthesized using an eco-friendly approach. This involved Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, showcasing a high atom economy and excellent yield at room temperature. Such methods emphasize sustainable chemical practices and efficient synthesis routes for chromene derivatives (Proença & Costa, 2008).

Chemical Reactivity and Transformation

The study of chromone-3-carboxamide's chemical reactivity revealed its transformation under nucleophilic conditions, resulting in a variety of products including chromane-2,4-diones and chromenopyrazoles. This exploration of chromone-3-carboxamide's reactivity provides insights into the potential chemical transformations and applications of similar compounds, including 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide (Ibrahim, 2013).

Application in Biological Studies

Investigations into novel chromenones linked to the 1,2,3-triazole ring system have shown significant biological activity, particularly in Alzheimer's disease research. For instance, a synthesized compound demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in neurons, though it lacked beta-secretase inhibitory activity. This suggests that structurally related compounds, such as 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, might also hold potential for therapeutic applications in neurodegenerative diseases (Saeedi et al., 2017).

Development of Fluorescent Probes

A nitro-3-carboxamide coumarin derivative, proposed as a novel fluorescent chemosensor, showcased selectivity for Cu(2+) ions over other metal ions in aqueous solutions. This highlights the potential of 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide and similar compounds in the development of selective fluorescent probes for metal ion detection, contributing to advancements in analytical chemistry and environmental monitoring (Bekhradnia et al., 2016).

特性

IUPAC Name |

6-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-1-4-14-10(8-12)7-11(9-20-14)15(19)18(6-5-17)13-2-3-13/h1,4,7-8,13H,2-3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFVTLHJUGVVJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)